Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- is a chemical compound with the molecular formula C₁₃H₁₅N₃O₄S. It is known for its unique structure, which includes a furan ring, a pyridine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the furan and pyridine intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the furan and pyridine rings.
Sulfonamides: A class of compounds with a sulfonamide group, used as antibiotics.
Pyridine Derivatives: Compounds containing a pyridine ring, used in various chemical and pharmaceutical applications.
Uniqueness
Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its combination of a furan ring, a pyridine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61941-78-4 |
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Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylamino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C13H15N3O4S/c1-2-12(17)16-21(18,19)11-6-3-7-14-13(11)15-9-10-5-4-8-20-10/h3-8H,2,9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
DNTYCUFEXVRXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NCC2=CC=CO2 |
Origin of Product |
United States |
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